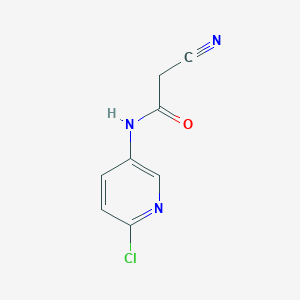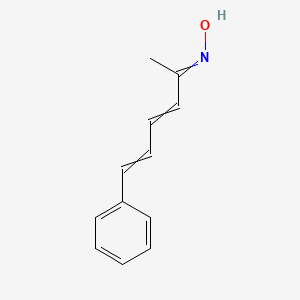
N-(6-chloropyridin-3-yl)-2-cyanoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(6-chloropyridin-3-yl)-2-cyanoacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chlorine atom at the 6-position and a cyanoacetamide group at the 2-position, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyridin-3-yl)-2-cyanoacetamide typically involves the reaction of 6-chloropyridine-3-carbaldehyde with cyanoacetamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
N-(6-chloropyridin-3-yl)-2-cyanoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The cyanoacetamide group can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Condensation: Aldehydes or ketones in the presence of a base or acid catalyst.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-(6-aminopyridin-3-yl)-2-cyanoacetamide, while condensation with an aldehyde can produce a pyridine-based heterocycle.
科学的研究の応用
N-(6-chloropyridin-3-yl)-2-cyanoacetamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of N-(6-chloropyridin-3-yl)-2-cyanoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoacetamide group can form hydrogen bonds or covalent interactions with active sites, while the pyridine ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
- N-(6-aminopyridin-3-yl)-2-cyanoacetamide
- N-(6-morpholinopyridin-3-yl)-2-cyanoacetamide
- N-(6-phenylpyridin-3-yl)-2-cyanoacetamide
Uniqueness
N-(6-chloropyridin-3-yl)-2-cyanoacetamide is unique due to the presence of the chlorine atom, which can be further functionalized through substitution reactions.
特性
分子式 |
C8H6ClN3O |
|---|---|
分子量 |
195.60 g/mol |
IUPAC名 |
N-(6-chloropyridin-3-yl)-2-cyanoacetamide |
InChI |
InChI=1S/C8H6ClN3O/c9-7-2-1-6(5-11-7)12-8(13)3-4-10/h1-2,5H,3H2,(H,12,13) |
InChIキー |
FEHKDCGRYZUQHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1NC(=O)CC#N)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Benzoylamino)methyl]azetidine-1-carbonitrile](/img/structure/B8307075.png)
![12-Methylene-5,6,7,12-tetrahydrodibenzo[a,d]cycloocten-6-one](/img/structure/B8307081.png)








